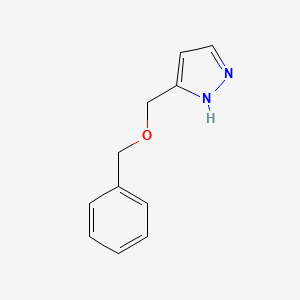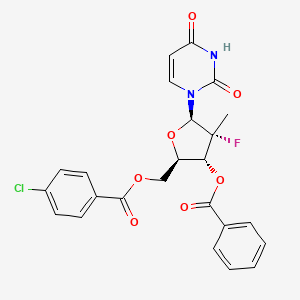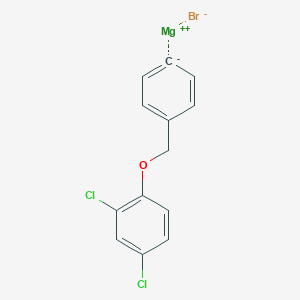
6-(4-Chlorobutoxy)-1-(4-chlorobutyl)quinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-Chlorobutoxy)-1-(4-chlorobutyl)quinolin-2(1H)-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features two chlorobutyl groups attached to the quinoline core, which may impart unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Chlorobutoxy)-1-(4-chlorobutyl)quinolin-2(1H)-one typically involves multi-step organic reactions. One common method includes the alkylation of quinoline derivatives with 4-chlorobutyl halides under basic conditions. The reaction may proceed as follows:
Starting Material: Quinoline-2(1H)-one.
Reagents: 4-Chlorobutyl bromide, 4-chlorobutoxy bromide, base (e.g., potassium carbonate).
Conditions: Reflux in an appropriate solvent (e.g., dimethylformamide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
6-(4-Chlorobutoxy)-1-(4-chlorobutyl)quinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorobutyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.
Major Products
Oxidation: Formation of quinoline-2,6-dione derivatives.
Reduction: Formation of 6-(4-hydroxybutoxy)-1-(4-hydroxybutyl)quinolin-2(1H)-one.
Substitution: Formation of azido or thiol-substituted quinoline derivatives.
科学的研究の応用
6-(4-Chlorobutoxy)-1-(4-chlorobutyl)quinolin-2(1H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-(4-Chlorobutoxy)-1-(4-chlorobutyl)quinolin-2(1H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research.
類似化合物との比較
Similar Compounds
2-Chloro-4-methylquinoline: A simpler quinoline derivative with different substituents.
4-Chlorobutylquinoline: Lacks the butoxy group, leading to different chemical properties.
6-Butoxyquinoline: Lacks the chlorobutyl group, affecting its reactivity and biological activity.
Uniqueness
6-(4-Chlorobutoxy)-1-(4-chlorobutyl)quinolin-2(1H)-one is unique due to the presence of both chlorobutyl and butoxy groups, which may confer distinct chemical reactivity and biological activity compared to other quinoline derivatives.
特性
分子式 |
C17H21Cl2NO2 |
|---|---|
分子量 |
342.3 g/mol |
IUPAC名 |
6-(4-chlorobutoxy)-1-(4-chlorobutyl)quinolin-2-one |
InChI |
InChI=1S/C17H21Cl2NO2/c18-9-1-3-11-20-16-7-6-15(22-12-4-2-10-19)13-14(16)5-8-17(20)21/h5-8,13H,1-4,9-12H2 |
InChIキー |
NQRYJDUIYPRCCU-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CC(=O)N2CCCCCl)C=C1OCCCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,6R)-8-((S)-1-Phenylethyl)-3,8-diazabicyclo[4.2.0]octane](/img/structure/B14892901.png)
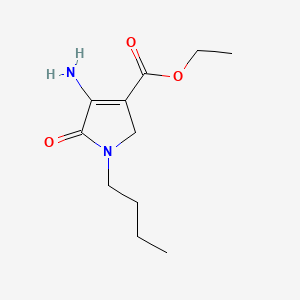
![3-((3AS,4S,6S,6aR)-6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol](/img/structure/B14892924.png)
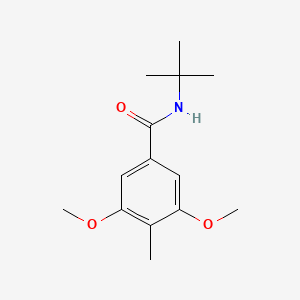

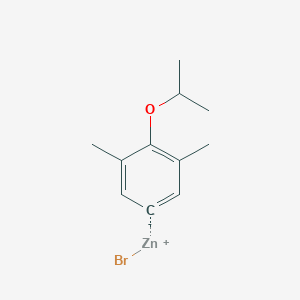
![Ethyl 1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B14892944.png)

![2-[(3-Butenyloxy)methyl]phenylmagnesium bromide](/img/structure/B14892964.png)
